Cas no 1037131-52-4 (1-(2-Methylphenyl)cyclohexylmethanamine)

1037131-52-4 structure
اسم المنتج:1-(2-Methylphenyl)cyclohexylmethanamine
كاس عدد:1037131-52-4
وسط:C14H21N
ميغاواط:203.32324385643
CID:4568937
1-(2-Methylphenyl)cyclohexylmethanamine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- [1-(2-methylphenyl)cyclohexyl]methanamine
- (1-(o-Tolyl)cyclohexyl)methanamine
- 1-(2-Methylphenyl)cyclohexylmethanamine
-
- نواة داخلي: 1S/C14H21N/c1-12-7-3-4-8-13(12)14(11-15)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11,15H2,1H3
- مفتاح Inchi: SUVBDFFIBRDKFZ-UHFFFAOYSA-N
- ابتسامات: C(C1(C2=CC=CC=C2C)CCCCC1)N
1-(2-Methylphenyl)cyclohexylmethanamine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62479-0.25g |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
Enamine | EN300-62479-1.0g |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
Enamine | EN300-62479-0.5g |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
Enamine | EN300-62479-0.05g |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-62479-5.0g |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
Chemenu | CM442160-250mg |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95%+ | 250mg |
$188 | 2023-02-03 | |
Aaron | AR01A9HY-2.5g |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95% | 2.5g |
$1024.00 | 2025-02-09 | |
Aaron | AR01A9HY-500mg |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95% | 500mg |
$398.00 | 2025-02-09 | |
Aaron | AR01A9HY-1g |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95% | 1g |
$536.00 | 2025-02-09 | |
1PlusChem | 1P01A99M-50mg |
[1-(2-methylphenyl)cyclohexyl]methanamine |
1037131-52-4 | 95% | 50mg |
$109.00 | 2025-03-04 |
1-(2-Methylphenyl)cyclohexylmethanamine الوثائق ذات الصلة
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
2. Back matter
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
1037131-52-4 (1-(2-Methylphenyl)cyclohexylmethanamine) منتجات ذات صلة
- 2229481-74-5(tert-butyl N-3-amino-2-(2-chloro-4,5-difluorophenyl)propylcarbamate)
- 1190318-15-0(4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol)
- 2172178-44-6(2-{(9H-fluoren-9-yl)methoxycarbonyl}-7,7,9,9-tetramethyl-2-azaspiro4.5decane-4-carboxylic acid)
- 2172494-92-5({1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1807040-90-9(2-Cyano-4-fluoro-5-methylphenylacetic acid)
- 1217978-17-0(Dextrorphan-D3)
- 872614-37-4(1-(4-bromophenyl)-3-oxo-cyclobutanecarbonitrile)
- 1807050-82-3(Methyl 3-cyano-5-hydroxy-2-iodobenzoate)
- 54231-44-6(4-(2-Chloropyridin-3-yl)morpholine)
- 1421532-15-1(N'-(2,4-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxypropylethanediamide)
الموردين الموصى بهم
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Wuhan Comings Biotechnology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Wuhan ChemNorm Biotech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
